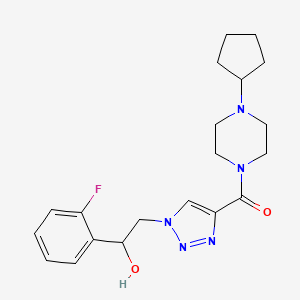
(4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H26FN5O2 and its molecular weight is 387.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-cyclopentylpiperazin-1-yl)(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone (CAS Number: 2034392-95-3) is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring and a triazole moiety. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Piperazine Ring : A six-membered heterocyclic structure that contributes to the compound's biological interactions.
- Triazole Moiety : Known for its role in drug design due to its ability to form hydrogen bonds and interact with biological targets.
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and may improve receptor binding affinity.
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its interaction with various biological targets and its pharmacological profile. Compounds with similar structures have been shown to possess a range of activities, including:
- Antimicrobial Activity : Compounds containing piperazine and triazole structures often exhibit significant antimicrobial properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Central Nervous System Effects : Given the piperazine structure, potential neuroactive properties are also considered.
The mechanisms by which this compound exerts its effects are still under investigation. However, studies suggest that:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin biosynthesis, indicating potential applications in dermatological treatments .
- Receptor Modulation : The piperazine moiety may facilitate interactions with neurotransmitter receptors, influencing CNS activity.
Pharmacological Profile
A summary of the pharmacological properties observed in related compounds is presented in the following table:
Case Studies and Research Findings
Several studies have explored compounds similar to this compound:
- Antimicrobial Activity Study :
- Cytotoxicity Assessment :
- Enzyme Inhibition Studies :
Propiedades
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5O2/c21-17-8-4-3-7-16(17)19(27)14-26-13-18(22-23-26)20(28)25-11-9-24(10-12-25)15-5-1-2-6-15/h3-4,7-8,13,15,19,27H,1-2,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUMNDHIGJGTHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CN(N=N3)CC(C4=CC=CC=C4F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














